molecular formula C19H16ClN3O B11469490 3-[(4-chlorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

3-[(4-chlorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11469490
M. Wt: 337.8 g/mol
InChI Key: YDSQEIIDFLSSRK-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the reaction of 4-chloroaniline with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization using a strong acid, such as hydrochloric acid or sulfuric acid, to form the indazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

3-[(4-chlorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with 3-[(4-chlorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

    Chlorophenyl derivatives: Compounds like 4-chlorophenylhydrazine and 4-chlorophenylacetic acid have similar functional groups.

Uniqueness

This compound is unique due to its specific combination of the indazole ring and chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

3-(4-chloroanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C19H16ClN3O/c20-13-9-11-14(12-10-13)21-19-18-16(7-4-8-17(18)24)23(22-19)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,21,22)

InChI Key

YDSQEIIDFLSSRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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